![molecular formula C23H26F4N2O B4933699 N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK). SYK is an important signaling molecule in B-cell receptor (BCR) signaling and plays a critical role in B-cell development and activation. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide selectively targets SYK, a key signaling molecule in BCR signaling. BCR signaling plays a critical role in B-cell development and activation, and dysregulation of this pathway is implicated in the development of B-cell malignancies. This compound inhibits SYK phosphorylation and downstream signaling events, leading to inhibition of BCR signaling and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to enhance the activity of other drugs commonly used in the treatment of B-cell malignancies, such as rituximab and venetoclax. In addition, this compound has been shown to have minimal effects on T-cell function, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. This compound is also highly selective for SYK, which reduces the potential for off-target effects. However, one limitation of this compound is that it may not be effective in all B-cell malignancies, as some tumors may have alternative signaling pathways that bypass SYK.
Orientations Futures
There are several future directions for the development of N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide and other SYK inhibitors. One potential application is in the treatment of autoimmune diseases, as SYK is also involved in the signaling pathways of immune cells other than B-cells. In addition, combination therapies with other targeted agents or immunotherapies may enhance the efficacy of SYK inhibitors in the treatment of B-cell malignancies. Finally, further optimization of the pharmacokinetic properties of SYK inhibitors may improve their clinical efficacy and safety profile.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide involves several steps, including the reaction of 4-fluorobenzylamine with 2-(trifluoromethyl)benzaldehyde to form an intermediate, which is then reacted with 4-piperidinylpropan-1-amine to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, and the final product is obtained in high purity (>99%) and good yield.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to enhance the activity of other drugs commonly used in the treatment of B-cell malignancies, such as rituximab and venetoclax.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F4N2O/c24-20-8-5-18(6-9-20)15-28-22(30)10-7-17-11-13-29(14-12-17)16-19-3-1-2-4-21(19)23(25,26)27/h1-6,8-9,17H,7,10-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXOBYBORJPQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
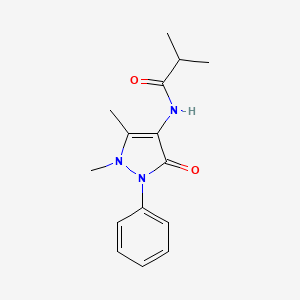
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)


![1,3-dimethoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B4933656.png)
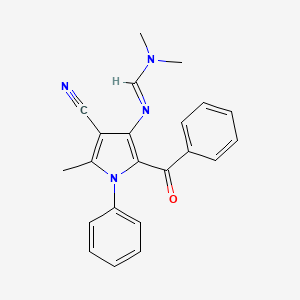
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
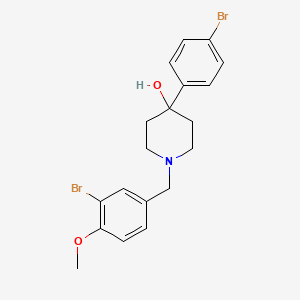
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
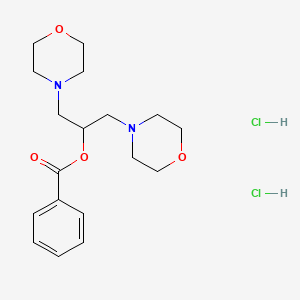
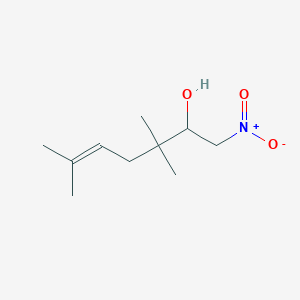
amino]-1-phenylethanol](/img/structure/B4933724.png)
